Heptacosa-3,23-diene-1,25-diyne
Description
Heptacosa-3,23-diene-1,25-diyne is a hypothetical or understudied 27-carbon organic compound featuring conjugated diene (C3–C4 and C23–C24 double bonds) and diyne (C1–C25 triple bonds) groups. Its linear unsaturated backbone distinguishes it from saturated alkanes (e.g., Heptacosane) and functionalized isocyanates (e.g., Hexamethylene diisocyanate) .
Properties
CAS No. |
184694-53-9 |
|---|---|
Molecular Formula |
C27H44 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
heptacosa-3,23-dien-1,25-diyne |
InChI |
InChI=1S/C27H44/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1,5,7-8,10H,9,11-27H2,2H3 |
InChI Key |
OPSYRLQEOSPUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CCCCCCCCCCCCCCCCCCCC=CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptacosa-3,23-diene-1,25-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Heptacosa-3,23-diene-1,25-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or diketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure and temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diols or diketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Heptacosa-3,23-diene-1,25-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of heptacosa-3,23-diene-1,25-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo various chemical reactions makes it a versatile tool in studying molecular pathways and mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table contrasts key features of Heptacosa-3,23-diene-1,25-diyne with compounds from the evidence:
Key Observations :
- Saturation vs. Unsaturation : Unlike Heptacosane (fully saturated), the target compound’s conjugated diene and diyne groups confer higher reactivity, such as susceptibility to electrophilic addition or cycloaddition reactions.
- Functional Group Diversity : Hexamethylene diisocyanate’s isocyanate groups enable rapid polymerization, while the diyne groups in the target compound may favor click chemistry (e.g., Huisgen cycloaddition) .
- Structural Complexity : The bicyclic compound in incorporates oxygen and nitrogen heteroatoms, enabling solubility and biocompatibility, whereas the linear diyne-diene structure may prioritize rigidity and conjugation .
Reactivity and Stability
- Thermal Stability : Saturated alkanes like Heptacosane exhibit high thermal stability (decomposition >300°C), whereas conjugated diynes (e.g., the target compound) may decompose at lower temperatures due to strain in triple bonds.
- Chemical Reactivity: Isocyanates () react exothermically with water or alcohols, forming urea or urethane linkages. In contrast, diynes participate in alkyne metathesis or Sonogashira couplings, suggesting divergent synthetic utility .
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